2,4-Dichloro-5-methylpyrimidine

Medicinal Chemistry Organic Synthesis Regioselectivity

Select 2,4-Dichloro-5-methylpyrimidine for absolute regiocontrol in nucleophilic substitution. Unlike 2,4-dichloropyrimidine, the 5-methyl group ensures exclusive formation of 2-amino-4-chloro isomers—critical for SAR studies and cost-efficient process chemistry. It is also the specific inhibitor of choice to shift Streptomyces aureofaciens fermentation to ≥80% tetracycline yield at 10 ppm. Rely on this intermediate for reproducible synthesis and optimized bioprocess outcomes.

Molecular Formula C5H4Cl2N2
Molecular Weight 163 g/mol
CAS No. 1780-31-0
Cat. No. B013550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-methylpyrimidine
CAS1780-31-0
Synonyms5-Methyl-2,4-dichloropyrimidine;  NSC 37532; 
Molecular FormulaC5H4Cl2N2
Molecular Weight163 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1Cl)Cl
InChIInChI=1S/C5H4Cl2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3
InChIKeyDQXNTSXKIUZJJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-methylpyrimidine (CAS 1780-31-0): A Key Halogenated Pyrimidine Intermediate for Pharmaceutical and Agrochemical Synthesis


2,4-Dichloro-5-methylpyrimidine (CAS 1780-31-0) is a heterocyclic aromatic compound with the molecular formula C5H4Cl2N2 and a molecular weight of 163.00 g/mol [1]. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 2 and 4, and a methyl group at position 5 . This compound is a liquid at room temperature, with a melting point of 26-28 °C and a boiling point of 108-109 °C at 11 mmHg [1]. Its synthesis typically involves the chlorination of 5-methyluracil using a reagent such as phosphorus oxychloride (POCl3), and it is known to be soluble in chloroform, ether, ethyl acetate, and toluene [1]. The compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals, with its reactivity being a key factor in its utility [2].

Why 2,4-Dichloro-5-methylpyrimidine Cannot Be Simply Substituted: Evidence of Unique Regioselectivity and Biological Activity


The substitution of 2,4-Dichloro-5-methylpyrimidine with closely related analogs, such as 2,4-dichloropyrimidine or 2-chloro-5-methylpyrimidine, is not straightforward due to quantifiable differences in reactivity and biological outcome. Specifically, the presence of the 5-methyl group in 2,4-Dichloro-5-methylpyrimidine confers a high degree of regioselectivity in nucleophilic substitution reactions, a property not shared by the unsubstituted 2,4-dichloropyrimidine [1]. Furthermore, in a biological system, 2,4-Dichloro-5-methylpyrimidine demonstrated a unique and potent inhibitory effect on chlortetracycline biosynthesis, while closely related pyrimidines were either much less or not at all active, underscoring its specific biological interaction [2]. These factors confirm that generic substitution can lead to significant changes in reaction outcomes and biological efficacy, making compound-specific selection critical.

Quantitative Evidence for Selecting 2,4-Dichloro-5-methylpyrimidine: A Head-to-Head Comparison Guide


Superior Regioselectivity in Amine Substitution: 2,4-Dichloro-5-methylpyrimidine vs. 2,4-Dichloropyrimidine

In reactions with N-substituted cyclic amines, 2,4-Dichloro-5-methylpyrimidine exclusively yields 2-amino-4-chloro-5-methylpyrimidines [1]. In contrast, 2,4-dichloropyrimidine (the compound lacking the 5-methyl group) yields a mixture of both 2-amino-4-chloropyrimidines and the isomeric 4-amino-2-chloropyrimidines under identical conditions [1]. This difference is attributed to the steric influence of the 5-methyl substituent.

Medicinal Chemistry Organic Synthesis Regioselectivity

Potent Inhibition of Chlortetracycline Biosynthesis: 2,4-Dichloro-5-methylpyrimidine vs. Other Halogenated Pyrimidines

In a study screening thirty halogenated pyrimidines and related heterocycles, 2,4-Dichloro-5-methylpyrimidine was found to be the most active compound for inhibiting chlortetracycline production in Streptomyces aureofaciens [1]. When added to the growth medium at a concentration of 10 p.p.m., it resulted in the production of 80-95% tetracycline in the final broth [1]. The study explicitly states that closely related pyrimidines were either much less or not at all active in this system [1].

Biotechnology Microbiology Antibiotic Production

Unique Vibrational and Structural Properties: 2,4-Dichloro-5-methylpyrimidine vs. 2-Chloro-5-methylpyrimidine

A combined experimental and density functional theory (DFT) study directly compared the structural and vibrational characteristics of 2,4-Dichloro-5-methylpyrimidine and its mono-chlorinated analog, 2-chloro-5-methylpyrimidine [1]. The study, using the B3LYP functional with the 6-311++G(d,p) basis set, predicted the existence of inter-molecular hydrogen bonds in 2,4-Dichloro-5-methylpyrimidine [1]. Observed and calculated vibrational frequencies for both compounds were found to agree with an root-mean-square (rms) error of approximately 10.0 cm−1, validating the theoretical models [1].

Computational Chemistry Physical Chemistry Spectroscopy

Validated Application Scenarios for 2,4-Dichloro-5-methylpyrimidine Based on Quantitative Evidence


Synthesis of Regioisomerically Pure 2-Amino-4-chloro-5-methylpyrimidine Derivatives

This compound is the reagent of choice for preparing 2-amino-4-chloro-5-methylpyrimidines with absolute regiocontrol. Unlike 2,4-dichloropyrimidine, which yields a mixture of isomers, 2,4-Dichloro-5-methylpyrimidine ensures the exclusive formation of the 2-amino-4-chloro product when reacted with amines [1]. This is essential for medicinal chemistry programs requiring single isomers for structure-activity relationship (SAR) studies and for process chemistry where purification of isomeric mixtures is costly.

Bioprocess Modulation for Selective Tetracycline Production

In the industrial production of tetracycline via fermentation of Streptomyces aureofaciens, 2,4-Dichloro-5-methylpyrimidine serves as a potent and specific inhibitor of chlortetracycline biosynthesis. Its addition at 10 ppm can shift production to yield 80-95% tetracycline [2]. This application is uniquely suited to this compound, as testing showed other halogenated pyrimidines were largely ineffective [2]. Procurement of this specific intermediate is therefore critical for optimizing the yield and purity of tetracycline in such bioprocesses.

Building Block for Validated Computational and Spectroscopic Models

Due to the existence of high-quality, peer-reviewed computational and experimental data, this compound serves as an excellent model system for theoretical chemistry studies [3]. The direct comparison with 2-chloro-5-methylpyrimidine and the availability of FT-IR, FT-Raman, and DFT-calculated vibrational frequencies (with a known rms error of ~10.0 cm−1) make it a valuable standard for calibrating computational methods, studying intermolecular hydrogen bonding, and interpreting spectroscopic data for halogenated pyrimidines [3].

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